molecular formula C23H20ClNO2S B2586254 1-(2-chlorobenzyl)-3-((2-methylbenzyl)sulfonyl)-1H-indole CAS No. 850933-19-6

1-(2-chlorobenzyl)-3-((2-methylbenzyl)sulfonyl)-1H-indole

Cat. No.: B2586254
CAS No.: 850933-19-6
M. Wt: 409.93
InChI Key: KTDNYWCBHCVQTD-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3-((2-methylbenzyl)sulfonyl)-1H-indole is a complex organic compound that features a combination of indole, chlorobenzyl, and methylbenzylsulfonyl groups

Preparation Methods

The synthesis of 1-(2-chlorobenzyl)-3-((2-methylbenzyl)sulfonyl)-1H-indole typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include:

    Formation of 2-chlorobenzyl chloride: This can be achieved by reacting 2-chlorotoluene with chlorine gas under UV light.

    Preparation of 2-methylbenzylsulfonyl chloride: This involves the sulfonation of 2-methylbenzyl chloride using sulfur trioxide or chlorosulfonic acid.

    Coupling Reaction: The final step involves the coupling of the indole core with the prepared intermediates under basic conditions, often using a base like sodium hydride or potassium carbonate.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(2-chlorobenzyl)-3-((2-methylbenzyl)sulfonyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl position, where nucleophiles like amines or thiols replace the chlorine atom.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature.

Scientific Research Applications

1-(2-chlorobenzyl)-3-((2-methylbenzyl)sulfonyl)-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-((2-methylbenzyl)sulfonyl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with signal transduction pathways.

Comparison with Similar Compounds

1-(2-chlorobenzyl)-3-((2-methylbenzyl)sulfonyl)-1H-indole can be compared with similar compounds such as:

    1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine: This compound shares the chlorobenzyl and methylbenzyl groups but differs in the core structure, which is a piperazine instead of an indole.

    2-methylbenzyl chloride: This compound is a simpler structure that lacks the indole and sulfonyl groups, making it less complex but also less versatile in its applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-[(2-methylphenyl)methylsulfonyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO2S/c1-17-8-2-3-10-19(17)16-28(26,27)23-15-25(22-13-7-5-11-20(22)23)14-18-9-4-6-12-21(18)24/h2-13,15H,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDNYWCBHCVQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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